1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . This compound exhibits unique properties due to the presence of both hydroxymethyl and trifluoroethyl groups, making it valuable for various scientific research applications.
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 4-(hydroxymethyl)aniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The hydroxymethyl group can form hydrogen bonds with active sites, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated phenyl derivatives, such as:
- 1-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)urea
- 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)thiourea Compared to these compounds, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIYUFPMIQGAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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